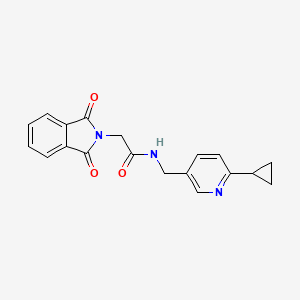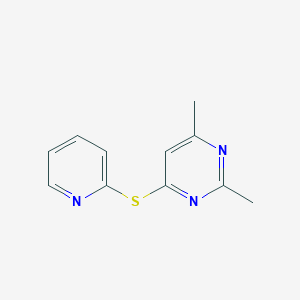
4-((1-metil-1H-pirazol-3-il)metil)tiomorfolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-methyl-1H-pyrazol-3-yl)methyl)thiomorpholine is a heterocyclic compound that features a pyrazole ring and a thiomorpholine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both nitrogen and sulfur atoms in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.
Aplicaciones Científicas De Investigación
4-((1-methyl-1H-pyrazol-3-yl)methyl)thiomorpholine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Industrial Applications: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit soluble epoxide hydrolases (seh), a group of enzymes that facilitate the addition of water to an epoxide, resulting in the formation of a vicinal diol .
Mode of Action
Compounds with similar structures have been shown to inhibit seh enzymes . These inhibitors prevent the conversion of epoxides to diols, thus altering the balance of these compounds in the body.
Biochemical Pathways
Inhibition of seh enzymes can affect the metabolism of fatty acids and other compounds that form epoxides .
Result of Action
Inhibition of seh enzymes can lead to an increase in the levels of epoxides, which can have various effects depending on the specific epoxide involved .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-methyl-1H-pyrazol-3-yl)methyl)thiomorpholine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Introduction of the Methyl Group: The methyl group can be introduced to the pyrazole ring via alkylation.
Formation of the Thiomorpholine Moiety: Thiomorpholine can be synthesized by reacting morpholine with sulfur dichloride.
Coupling of the Pyrazole and Thiomorpholine: The final step involves coupling the 1-methyl-1H-pyrazole with thiomorpholine.
Industrial Production Methods
Industrial production of 4-((1-methyl-1H-pyrazol-3-yl)methyl)thiomorpholine may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-((1-methyl-1H-pyrazol-3-yl)methyl)thiomorpholine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole or thiomorpholine moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Modified pyrazole or thiomorpholine derivatives
Substitution: Functionalized pyrazole or thiomorpholine derivatives
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-1H-pyrazole: A simpler analog that lacks the thiomorpholine moiety.
Thiomorpholine: A compound that lacks the pyrazole ring.
4-((1-methyl-1H-pyrazol-3-yl)methyl)morpholine: A similar compound where the sulfur atom in thiomorpholine is replaced with an oxygen atom.
Uniqueness
4-((1-methyl-1H-pyrazol-3-yl)methyl)thiomorpholine is unique due to the presence of both the pyrazole ring and the thiomorpholine moiety. This combination allows for a diverse range of chemical reactions and biological activities, making it a valuable compound in various fields of research .
Propiedades
IUPAC Name |
4-[(1-methylpyrazol-3-yl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-11-3-2-9(10-11)8-12-4-6-13-7-5-12/h2-3H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOMLDIYQIBXFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-methylbutyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2565847.png)
![(2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2565848.png)

![3,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B2565852.png)
![4-Methylsulfanyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2565853.png)

![Tert-butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2565858.png)
![1-Methyl-3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2565861.png)
![4-oxo-3-[4-(propoxycarbonyl)phenoxy]-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2565862.png)


![N-(2-chloro-5-(trifluoromethyl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2565866.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine](/img/structure/B2565867.png)

